4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSRSCVHVHLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, have shown significant antimicrobial properties. Studies have indicated that thiadiazole compounds can inhibit the growth of various bacteria and fungi.
Case Study: Antimicrobial Efficacy
- Compound : 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, demonstrating strong antimicrobial activity compared to standard antibiotics like nitrofurantoin .
| Microorganism | MIC (µg/mL) | Comparison to Nitrofurantoin |
|---|---|---|
| Staphylococcus aureus | 1.95 | 2x greater |
| Enterococcus faecalis | 15.62 | Comparable |
| Pseudomonas aeruginosa | >1000 | No sensitivity |
Antiviral Activity
Research has also highlighted the potential of thiadiazole derivatives as antiviral agents. The structural features of these compounds allow them to interact effectively with viral proteins.
Case Study: Antiviral Screening
- Compound : 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- Target Viruses : Influenza virus strains
- Results : In vitro studies indicated that certain thiadiazoles could inhibit viral replication and reduce cytopathic effects in infected cell lines .
Anticancer Applications
Thiadiazole derivatives have been extensively studied for their anticancer properties due to their ability to inhibit key cellular pathways involved in tumor growth.
Case Study: Anticancer Efficacy
- Compound : 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- Cancer Models : Human leukemia HL-60 cells and colon adenocarcinoma HCT-116 cells.
- Results : Significant reduction in cell viability and induction of apoptosis were observed .
| Cancer Type | IC50 (µM) | Effect Observed |
|---|---|---|
| Human leukemia HL-60 | <10 | Apoptosis induction |
| Colon adenocarcinoma HCT-116 | <15 | Reduced cell proliferation |
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, leading to biological responses. The specific mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a) 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid ()
- Molecular Formula : C₄H₃N₂O₂S
- Key Differences : Replaces the 2-chlorophenyl group with a methyl group.
- Physicochemical Properties : Lower molecular weight (143.14 g/mol vs. ~239.68 g/mol for the target compound) and reduced lipophilicity due to the absence of the aromatic chloro-substituent .
- Bioactivity : Methyl-substituted derivatives exhibit moderate antimicrobial activity, though less potent than chlorophenyl analogs, highlighting the role of halogenated aryl groups in enhancing bioactivity .
b) 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic Acid ()
- Molecular Formula : C₉H₅FN₂O₂S
- Key Differences : Fluorine substituent at the para position of the phenyl ring.
- Impact : Fluorine’s electronegativity increases metabolic stability compared to chlorine, but the para substitution may reduce steric interactions compared to the ortho-chloro configuration .
Heterocycle Variants
a) 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid ()
- Molecular Formula: C₁₀H₆ClNO₂S
- Key Differences : Thiazole ring (two nitrogens, one sulfur) vs. thiadiazole (three nitrogens, one sulfur).
- Physicochemical Properties : Similar molecular weight (~239.67 g/mol) but distinct electronic properties due to the thiazole’s reduced aromaticity.
- Applications : Thiazole derivatives are often explored as kinase inhibitors, whereas thiadiazoles are prioritized for antimicrobial activity .
b) 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid ()
- Molecular Formula : C₁₀H₈ClN₃O₂
- Key Differences : Triazole core with a methyl group and para-chlorophenyl substituent.
- Bioactivity : Triazoles are prominent in antifungal agents (e.g., fluconazole analogs), but the carboxylic acid group in this derivative may alter solubility and target specificity .
Functional Group Modifications
a) 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine ()
- Molecular Formula : C₈H₅ClN₄S
- Key Differences : Replaces the carboxylic acid with an amine group.
b) 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide ()
- Molecular Formula : C₄H₅N₄OS
- Key Differences : Hydrazide functional group instead of free carboxylic acid.
- Applications : Hydrazides are precursors for Schiff base formation, enabling conjugation with aldehydes/ketones in drug design .
Biological Activity
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure
The chemical structure of 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is characterized by:
- A thiadiazole ring
- A carboxylic acid group
- A chlorophenyl substituent
This unique structure contributes to its biological properties and reactivity.
Antimicrobial Activity
Research indicates that compounds in the thiadiazole class exhibit notable antimicrobial properties. Specifically, 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been shown to inhibit the growth of various bacterial strains. The mechanism of action involves disruption of bacterial cell wall synthesis and membrane integrity.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has demonstrated significant anticancer activity against various cancer cell lines. Studies have reported IC50 values comparable to established chemotherapeutics.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 8.1 | |
| A549 (Lung Cancer) | 15.0 |
The compound's mechanism involves the induction of apoptosis and inhibition of key survival pathways in cancer cells.
Antiviral Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral effects. Research indicates that it can inhibit viral replication in specific models.
Table 3: Antiviral Activity Data
The biological activities of 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be attributed to its ability to interact with various molecular targets:
- Antimicrobial : Inhibition of cell wall synthesis and disruption of membrane integrity.
- Anticancer : Induction of apoptosis through modulation of Bcl-2 family proteins and other survival pathways.
- Antiviral : Interference with viral replication mechanisms.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death.
- Antimicrobial Assessment : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, demonstrating a clear dose-dependent response in inhibition rates.
Preparation Methods
Synthesis via Acid Chloride Intermediate and Subsequent Functionalization
A common approach to prepare 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves initially converting the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride using thionyl chloride. This acid chloride intermediate is then reacted with appropriate amines or aromatic amines to introduce the 2-chlorophenyl substituent or related derivatives.
Step 1: Formation of Acid Chloride
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (103.6 g, 0.72 mol) is added batchwise to thionyl chloride (280 ml).
- The mixture is refluxed for 3.5 hours.
- Excess thionyl chloride is distilled off under reduced pressure.
- The acid chloride is isolated as a colorless liquid with boiling point around 48-50 °C at 0.5 mm Hg.
Step 2: Amidation with 2-Chloroaniline or Related Amines
- The acid chloride is dissolved in a suitable solvent such as tetrahydrofuran or pyridine.
- 2-Chloroaniline or other substituted anilines are added dropwise under stirring and cooling (around 10 °C).
- The reaction mixture is stirred for several hours (3-4 hours) at room temperature or slightly elevated temperatures.
- The product precipitates or is isolated by extraction and recrystallization from solvents like ethanol or cyclohexane.
Cyclization and Ring Formation Strategies
Alternative approaches involve cyclization reactions starting from substituted precursors such as thiosemicarbazides or acyl hydrazides, followed by oxidative cyclization to form the thiadiazole ring. However, these methods are less commonly reported for this specific compound and more typical for related thiadiazole derivatives.
Q & A
Basic: What are the established synthetic routes for 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by functionalization (e.g., alkylation or aryl substitution) to introduce the 2-chlorophenyl and carboxylic acid groups . Key optimization parameters include:
- Temperature: Maintain 80–100°C during cyclization to ensure ring closure without side reactions.
- Catalysts: Use anhydrous conditions with bases like KOH to deprotonate intermediates.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for high purity.
Reference yields for analogous thiadiazole syntheses range from 60–85% depending on substituent reactivity .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons for 2-chlorophenyl at δ 7.2–7.6 ppm, carboxylic acid proton at δ ~12–13 ppm).
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–N stretch at 650–750 cm⁻¹) .
- Elemental Analysis: Verify molecular formula (C₉H₅ClN₂O₂S) with <0.3% deviation .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria).
- Purity Verification: Confirm compound integrity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Dose-Response Curves: Perform triplicate experiments across a 10–100 µM range to establish EC₅₀/IC₅₀ values .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity).
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate physicochemical properties with activity .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., electron-withdrawing Cl substituent’s impact on reactivity) .
Advanced: How can researchers evaluate the hydrolytic stability of the thiadiazole ring under physiological conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via:
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics.
Cross-Disciplinary: What role does this compound play in materials science or drug delivery systems?
Answer:
- Coordination Polymers: The carboxylic acid group can chelate metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for catalysis or gas storage .
- Prodrug Design: Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage studies in simulated intestinal fluid (pH 6.8) .
Advanced: What strategies address low yields in coupling reactions involving the thiadiazole core?
Answer:
- Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during cross-coupling (e.g., Suzuki-Miyaura) .
- Catalyst Screening: Test Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling efficiency.
Advanced: How can researchers validate the absence of toxic intermediates in scaled-up synthesis?
Answer:
- GC-MS Analysis: Screen reaction mixtures for residual CS₂ or chlorinated byproducts (e.g., 2-chlorophenol) .
- Ames Test: Assess mutagenicity of purified compound using Salmonella typhimurium strains TA98/TA100 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
